molecular formula C22H15NO7 B5240672 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione

5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B5240672
M. Wt: 405.4 g/mol
InChI Key: RYVXBGQBFJXKMR-UHFFFAOYSA-N
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Description

5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

The synthesis of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and potassium carbonate. The reaction is carried out in a mixture of dimethoxyethane, ethanol, and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, dimethoxyethane, ethanol, water, hydrogen gas, and NBS. Major products formed from these reactions include furan-2-carboxylic acids, amino derivatives, and brominated compounds.

Scientific Research Applications

5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis, which is crucial for the biosynthesis of siderophores that facilitate iron acquisition . This inhibition disrupts the iron homeostasis in the bacteria, leading to its death.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO7/c1-13-7-9-16(18(11-13)23(26)27)19-10-8-15(28-19)12-17-20(24)29-22(30-21(17)25)14-5-3-2-4-6-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVXBGQBFJXKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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